2-(2,2-Dimethylpropyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(2,2-Dimethylpropyl)-3,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a pyrimidinone ring with a 2,2-dimethylpropyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)-3,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an aldehyde with urea in the presence of an acid catalyst can lead to the formation of the desired dihydropyrimidinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, often involving the use of high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives, while reduction can produce dihydropyrimidine compounds.
Scientific Research Applications
2-(2,2-Dimethylpropyl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(2,2-Dimethylpropyl)-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine: This compound is used as a ligand for efficient actinide/lanthanide separation.
(2,2-Dimethylpropyl)methylamine hydrochloride: This compound is used in various chemical reactions and has similar structural features.
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)6-7-10-5-4-8(12)11-7/h4-5H,6H2,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGZUXRHQSNDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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